Allyl 7-methyl-2,4-dioxo-5-phenyl-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, pyrimidine derivatives can undergo a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties of pyrimidine derivatives include high solubility in water and other polar solvents .Scientific Research Applications
Synthesis and Derivative Studies
The compound has been utilized as a precursor for synthesizing novel derivatives with potential biological activities. For instance, Yaremchuk et al. (2018) demonstrated the synthesis of novel 1,2-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives using a similar pyrrolo[2,3-d]pyrimidine compound. This synthesis highlights the compound's utility in generating new chemical entities with possible applications in medicinal chemistry (Yaremchuk et al., 2018).
Antiviral and Antibacterial Research
Research has explored the antiviral and antibacterial potential of pyrimidine derivatives. Hocková et al. (2003) synthesized 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with variations in the pyrimidine ring, showing marked inhibition against retroviruses in cell culture. These findings indicate the potential of pyrimidine derivatives in antiviral drug development (Hocková et al., 2003).
NLO and Electronic Properties
The compound's derivatives have also been studied for their nonlinear optical (NLO) and electronic properties, contributing to the fields of materials science and optoelectronics. For example, Hussain et al. (2020) conducted a study on thiopyrimidine derivatives, which are closely related to the compound . They found significant NLO properties, suggesting the potential for optoelectronic applications (Hussain et al., 2020).
Properties
IUPAC Name |
prop-2-enyl 7-methyl-2,4-dioxo-5-phenyl-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-3-9-25-17(23)12-10(2)19-15-14(16(22)21-18(24)20-15)13(12)11-7-5-4-6-8-11/h3-8,13H,1,9H2,2H3,(H3,19,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHAIKZDNMUXIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=CC=CC=C3)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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